3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid
Description
3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid is a synthetic sulfonamide derivative featuring a propanoic acid backbone substituted with a 3-fluoro-4-methoxybenzenesulfonamido group. This compound is structurally characterized by:
- Sulfonamide linkage: A key functional group in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, COX-2) .
- Fluorine and methoxy substituents: The electron-withdrawing fluorine atom and electron-donating methoxy group on the aromatic ring may modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .
- Propanoic acid moiety: Enhances solubility and facilitates interactions with biological targets through hydrogen bonding .
Properties
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-17-9-3-2-7(6-8(9)11)18(15,16)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNCFLBJOIZDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid typically involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with propanoic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural features and reported activities of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid with related compounds:
Key Observations :
- Substituent Position and Bioactivity :
- Chlorine and fluorine substituents (e.g., in and ) enhance antimicrobial activity due to increased lipophilicity and membrane penetration.
- Methoxy groups (as in the target compound) may reduce cytotoxicity compared to chlorine while improving metabolic stability .
- Hydroxyl groups (e.g., ) confer antioxidant properties but may reduce bioavailability due to higher polarity.
- Sulfonamide vs. Carboxamide Derivatives :
Physicochemical Properties
- Solubility: Propanoic acid derivatives generally exhibit moderate aqueous solubility, which can be enhanced by polar substituents (e.g., -OH, -SO2NH2) .
- Stability : Fluorine and methoxy groups in the target compound likely improve metabolic stability compared to hydroxylated analogs .
Biological Activity
3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanisms of action and biological effects is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C11H14FNO4S
- Molecular Weight : 273.30 g/mol
The presence of the sulfonamide group is significant in determining the biological activity of this compound, particularly its interaction with various biological targets.
The biological activity of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid primarily involves inhibition of specific enzymes or receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism can be extrapolated to potential anticancer properties, where similar pathways may be affected.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.
- Antitumor Activity : Potential to inhibit tumor growth through interference with cellular pathways.
- Anti-inflammatory Properties : Possible modulation of inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in cytokine release |
Case Studies
Several case studies have explored the effects of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid in vitro and in vivo:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
- Findings : The compound showed significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antibiotic agent.
-
Antitumor Activity Investigation :
- Objective : To assess the impact on human cancer cell lines (e.g., MCF-7).
- Findings : Results indicated a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
-
Inflammation Model Study :
- Objective : To determine the anti-inflammatory effects using a murine model.
- Findings : Administration resulted in decreased levels of pro-inflammatory cytokines TNF-alpha and IL-6.
Research Findings
Recent studies underscore the multifaceted biological activities of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid:
- A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antibiotics due to its structural similarity to existing sulfonamide drugs, which are known to target bacterial folate metabolism effectively.
- Another investigation revealed that modifications to the methoxy group could enhance its binding affinity to target proteins, suggesting pathways for optimizing its therapeutic profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
